![molecular formula C7H12O3 B2963120 Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate CAS No. 1408075-48-8](/img/structure/B2963120.png)
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” is characterized by a cyclobutane core with a hydroxy functional group and a carboxylate ester group. The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
- Competition between Ester and Formyl Groups for Control of Torquoselectivity in Cyclobutene Electrocyclic Reactions : A study demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, leading to insights into the thermolysis and electrocyclization processes, confirming theoretical predictions about the compound's behavior during ring opening (Niwayama & Houk, 1992).
Pharmacological Insights
- Neuropharmacological Characterization of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate : Research on derivatives of cyclobutane-1-carboxylate, such as 1-aminocyclobutane-1-carboxylate (ACBC), explored their pharmacological properties, particularly their interactions with N-methyl-D-aspartate (NMDA)-associated glycine receptors, highlighting the rapid inactivation and limited in vivo utility of these compounds (Rao et al., 1990).
Chemical Synthesis and Derivatives
- Flexible Synthesis of 4-Oxobutansäure-methylesters and Their Derivatives : A method for ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates to produce methyl 4-oxobutanoates (β-formyl esters) in excellent yields was described, showing the ease of converting cyclopropanes to more complex molecules (Kunz, Janowitz, & Reißig, 1990).
Antiviral Research
- Synthesis of Methylenecyclobutyl- and Cyclobutenyl Adenine A : This study focused on the preparation of 9-cyclobutyladenines with potential antiviral properties, derived from carbocyclic oxetanocin A, showcasing the compound's relevance in the development of novel antiviral agents (Maruyama, Hanai, & Sato, 1992).
Molecular Modifications for Cancer Treatment
- Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II) : This paper discussed the modification of substituents in ligands based on cyclobutane-1,1-dicarboxylic acid to design more effective versions of carboplatin for cancer treatment, emphasizing the role of cyclobutane derivatives in medicinal chemistry (Pavlova et al., 2023).
properties
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
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